
cis-7,10,13,16-Docosatetraenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-7,10,13,16-Docosatetraenoic acid methyl ester: is a polyunsaturated fatty acid ester with the molecular formula C23H38O2 and a molecular weight of 346.55 g/mol . This compound is known for its multiple double bonds in the cis configuration, which contribute to its unique chemical properties. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-7,10,13,16-Docosatetraenoic acid methyl ester typically involves the esterification of cis-7,10,13,16-Docosatetraenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the precursor fatty acid from natural sources such as fish oil or algae. The extracted fatty acid is then purified and subjected to esterification to produce the methyl ester. The process includes steps like decolorization, deodorization, and esterification .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-7,10,13,16-Docosatetraenoic acid methyl ester can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated fatty acid esters.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid methyl esters.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
cis-7,10,13,16-Docosatetraenoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits
Mechanism of Action
The mechanism of action of cis-7,10,13,16-Docosatetraenoic acid methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, thereby affecting various cellular processes. The compound also acts as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling .
Comparison with Similar Compounds
- cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester
- cis-8,11,14-Eicosatrienoic acid methyl ester
- cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester
Comparison:
- cis-7,10,13,16-Docosatetraenoic acid methyl ester is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties.
- Compared to cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester , it has fewer double bonds, resulting in different physical and chemical characteristics.
- cis-8,11,14-Eicosatrienoic acid methyl ester and cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester have different chain lengths and double bond positions, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C23H38O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
methyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16- |
InChI Key |
ABGHYAFHPINIHF-ZKWNWVNESA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


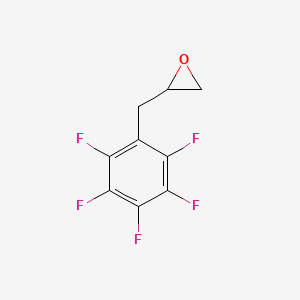
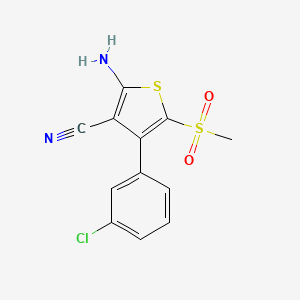

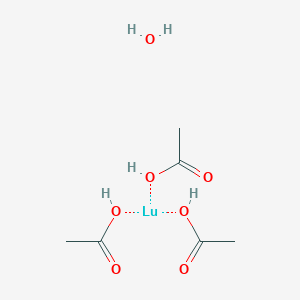
![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)

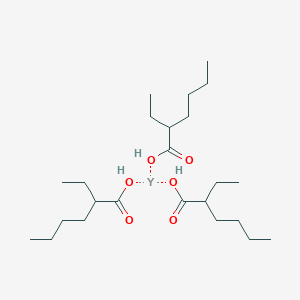





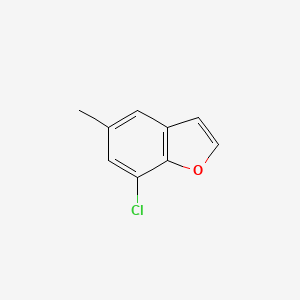
![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)
